6-Acetamido-6-Deoxy-Castanospermine
Overview
Description
6-Acetamido-6-Deoxy-Castanospermine (6-Ac-Cas) is a potent inhibitor of hexosaminidases . It is a fatty acid that is the precursor to castanospermine . The molecular formula is C10H18N2O4 .
Synthesis Analysis
The synthesis of 6-Acetamido-6-Deoxy-Castanospermine is from Acetamide, N-1,7,8-tris (acetyloxy)octahydro-6-indolizinyl-, 1S- (1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.) .Molecular Structure Analysis
The molecular weight of 6-Acetamido-6-Deoxy-Castanospermine is 230.26 . It has 5 defined stereocentres .Physical And Chemical Properties Analysis
The exact mass of 6-Acetamido-6-Deoxy-Castanospermine is 230.12665706 . It has 4 hydrogen bond donor counts and 5 hydrogen bond acceptor counts .Scientific Research Applications
Inhibition of O-GlcNAcase : 6-Acetamido-6-Deoxy-Castanospermine is a potent inhibitor of O-GlcNAcase (OGA). It has been studied for its effects on increasing O-GlcNAc levels in 3T3-L1 adipocytes. The research found that increased O-GlcNAc levels, brought about by inhibition of OGA using 6-Acetamido-6-Deoxy-Castanospermine, do not by themselves cause insulin resistance in these cells. This suggests potential applications in diabetes research and treatment (Macauley et al., 2010).
Synthesis from D-glucose : Enantiospecific synthesis of 1-deoxy-castanospermine from D-glucose highlights the chemical processes involved in creating structurally similar compounds to 6-Acetamido-6-Deoxy-Castanospermine. This type of research is crucial for understanding the chemical pathways and potential for synthesizing analogous compounds for various applications (Hendry et al., 1987).
Structural Analysis for Improved Inhibitors : The structure of 6-Acetamido-6-Deoxy-Castanospermine bound in the active site of an OGA homolog reveals key structural features contributing to its potency. This information is valuable for the design of improved inhibitors for biomedical applications (Macauley et al., 2010).
Inhibition of Human Glycosidases : The inhibition effects of various castanospermine analogues, including 6-Acetamido-6-Deoxy-Castanospermine, on human liver glycosidases have been studied. The research suggests that modifications to castanospermine's structure can significantly impact its inhibitory effects on different glycosidases (Winchester et al., 1990).
Inhibitory Activity Against Viral Infections : Castanospermine, the parent compound of 6-Acetamido-6-Deoxy-Castanospermine, has shown potential as an antiviral agent. It inhibits the processing of the oligosaccharide portion of the influenza viral hemagglutinin, suggesting that its derivatives could have similar applications (Pan et al., 1983).
Mechanism of Action
Future Directions
In terms of future directions, 6-Acetamido-6-Deoxy-Castanospermine could be further studied for its potential effects on insulin resistance. In one study, treatment of 3T3-L1 adipocytes with 6-Ac-Cas increased O-GlcNAc levels in a dose-dependent manner. These increases in O-GlcNAc levels did not induce insulin resistance functionally .
properties
IUPAC Name |
N-[(1S,6S,7R,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-5(13)11-6-4-12-3-2-7(14)8(12)10(16)9(6)15/h6-10,14-16H,2-4H2,1H3,(H,11,13)/t6-,7-,8+,9+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKWXDCSAKJQKM-SRQGCSHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN2CCC(C2C(C1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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